Optimized Lipophilicity (LogP 3.05) Balances Drug-Likeness and Membrane Permeability Compared to Trifluoromethyl Analog and Regioisomers
2-Bromo-5-(trifluoromethoxy)benzoic acid exhibits a computed LogP of 3.0459 , which is lower than the trifluoromethyl analog 2-bromo-5-(trifluoromethyl)benzoic acid (LogP 3.1661–3.187) and significantly lower than regioisomers such as 4-bromo-2-(trifluoromethoxy)benzoic acid (LogP 3.62–3.83) [1]. A LogP around 3.0 is often considered optimal for balancing passive membrane permeability and aqueous solubility, enhancing oral bioavailability potential while mitigating off-target accumulation [2].
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.0459 |
| Comparator Or Baseline | 2-Bromo-5-(trifluoromethyl)benzoic acid: LogP = 3.1661–3.187; 4-Bromo-2-(trifluoromethoxy)benzoic acid: LogP = 3.62–3.83 |
| Quantified Difference | ΔLogP ≈ –0.12 (vs. CF3 analog); ΔLogP ≈ –0.57 to –0.78 (vs. 4-bromo regioisomer) |
| Conditions | Computed LogP values using ACD/Labs or ChemAxon algorithms; values sourced from vendor and database entries |
Why This Matters
A lower LogP enhances aqueous solubility and reduces non-specific tissue binding, improving the developability profile of drug candidates derived from this building block.
- [1] ChemSrc. 4-Bromo-2-(trifluoromethoxy)benzoic acid. CAS 509142-48-7. (2024). View Source
- [2] MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules 2025, 30(14), 3210. (2025). View Source
